N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

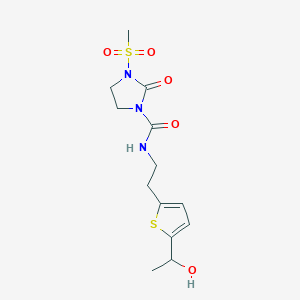

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a thiophene core substituted with a hydroxyethyl group, linked to an imidazolidinone ring via an ethyl chain. The imidazolidinone moiety is further modified with a methylsulfonyl group and a carboxamide functional group. Its molecular complexity and functional groups (e.g., sulfonyl, hydroxyethyl) imply roles in solubility, target binding, and metabolic stability.

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S2/c1-9(17)11-4-3-10(22-11)5-6-14-12(18)15-7-8-16(13(15)19)23(2,20)21/h3-4,9,17H,5-8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIJUGAVYAVKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)N2CCN(C2=O)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide involves multiple steps, starting with the preparation of the thiophene derivative The imidazolidine ring is then synthesized separately and attached to the thiophene derivative through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of temperature, pressure, and reaction time. Additionally, purification methods such as chromatography and recrystallization are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine and chlorine are employed under acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a saturated imidazolidine derivative.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmaceutical Forum (2006)

The Pharmaceutical Forum report (2006) highlights two structurally related impurities (Compounds F and H) in pharmaceutical formulations, which share partial motifs with the target compound .

Table 1: Structural and Impurity Comparison

Key Observations :

- Thiophene vs.

- Functional Groups : The methylsulfonyl group in the target compound differs from the methoxyphenyl and formamide groups in F and H. Sulfonyl groups typically increase polarity and metabolic stability compared to methoxy substituents.

- Impurity Profiles: Compound H exhibits a higher individual impurity (1.24%) than F (0.2%), suggesting that structural simplification (e.g., monobenzyl vs. branched chains) may correlate with impurity accumulation during synthesis .

Physicochemical and Pharmacological Inferences

- Solubility : The hydroxyethyl and methylsulfonyl groups in the target compound likely improve aqueous solubility relative to Compounds F and H, which rely on methoxyphenyl hydrophobicity.

- Metabolic Stability: The imidazolidinone-carboxamide moiety may resist enzymatic degradation better than the formamide groups in F and H, which are prone to hydrolysis.

Limitations of Current Data

Comparative efficacy, toxicity, or metabolic studies remain speculative without additional sources.

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Imidazolidine Ring : Contributes to its potential biological interactions.

- Thiophene Ring : Enhances lipophilicity and may facilitate interactions with biological membranes.

- Hydroxyethyl Group : Potentially involved in hydrogen bonding with target proteins.

Molecular Formula

- C₁₅H₁₈N₂O₄S₂

- Molecular Weight: 358.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in cancer therapy where enzyme inhibitors are crucial.

- Protein Binding : The thiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance:

- In Vitro Studies : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Disk Diffusion Method : Similar compounds have demonstrated activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Enzyme Inhibition :

- Antitumor Efficacy :

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR revealed that variations in the hydroxyethyl group could lead to different biological outcomes, emphasizing the importance of structural modifications in drug design.

Applications in Research and Industry

The unique properties of this compound make it a valuable candidate for various applications:

- Pharmaceutical Development : Its potential as an anticancer agent warrants further investigation into its pharmacokinetics and toxicity profiles.

- Biochemical Probes : The compound can be utilized as a tool to study enzyme interactions and mechanisms in cellular processes.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, including heterocyclization to form the thiophene core, followed by sulfonylation to introduce the methylsulfonyl group. Key steps may involve coupling reactions to attach the hydroxyethyl-thiophene moiety to the imidazolidine scaffold. Purification often employs column chromatography or recrystallization, with intermediates monitored via TLC or HPLC .

Q. How is the purity and structural integrity of this compound verified after synthesis?

High-resolution techniques such as H/C NMR spectroscopy and mass spectrometry (MS) are critical for confirming molecular structure. Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm), ensuring ≥95% purity. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

Thin-layer chromatography (TLC) is used for real-time reaction monitoring. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, sulfonyl), while NMR spectroscopy confirms regioselectivity in heterocycle formation. Intermediate isolation often requires flash chromatography with gradients of ethyl acetate/hexane .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the introduction of the methylsulfonyl group?

Sulfonylation efficiency depends on reaction conditions:

- Use methylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the imidazolidine nitrogen.

- Post-reaction quenching with ice-water followed by extraction improves yield (≥80%) .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR): Quantifies binding affinity () to receptors like kinases or GPCRs.

- Molecular Docking: Predicts binding modes using software (e.g., AutoDock Vina) with crystal structures from the PDB.

- Mutagenesis Studies: Identifies critical residues in target proteins via alanine scanning .

Q. How should researchers address discrepancies in observed vs. predicted biological activities?

- Comparative Pharmacological Assays: Test against structural analogs to isolate activity-contributing groups (e.g., methylsulfonyl vs. sulfonamide).

- In Silico ADMET Modeling: Tools like SwissADME predict bioavailability or toxicity, explaining outliers in experimental data .

Q. What experimental designs are suitable for assessing stability under physiological conditions?

- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Thermal Stress Testing: Expose to 40–60°C and analyze decomposition products.

- Light Sensitivity: Use ICH Q1B guidelines with UV/visible light exposure .

Q. How can computational approaches elucidate structure-activity relationships (SAR)?

- Quantum Mechanics (QM): Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity.

- Molecular Dynamics (MD): Simulates ligand-receptor interactions over nanoseconds to identify stable binding conformers .

Q. What strategies evaluate the compound’s enzymatic stability in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.